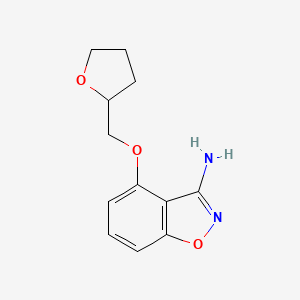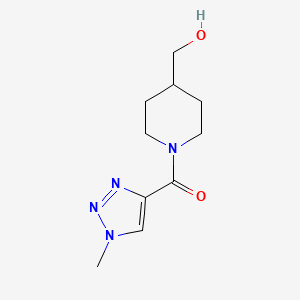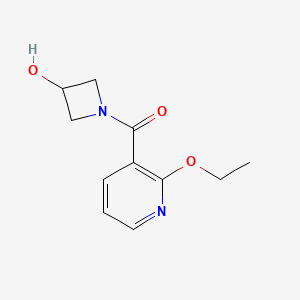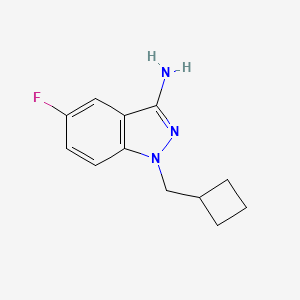![molecular formula C9H13Cl2N3 B1474150 2-シクロプロピル-6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン二塩酸塩 CAS No. 2098087-37-5](/img/structure/B1474150.png)
2-シクロプロピル-6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン二塩酸塩
概要
説明
“2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 2098087-37-5 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC12=NC(C3CC3)=NC=C1CNC2.Cl . This indicates that the compound contains a pyrrolopyrimidine core with a cyclopropyl group attached, and it is in its dihydrochloride form . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 234.13 . The compound’s InChI key isDVMMETFHTYEDHM-UHFFFAOYSA-N .
科学的研究の応用
抗菌活性
“2-シクロプロピル-6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン二塩酸塩”などのピロロ[2,3-d]ピリミジン部分を有する化合物は、抗菌性を示すことがわかっている . このため、これらの化合物は新規抗菌薬の開発に役立つ可能性がある。
抗真菌活性
これらの化合物は、抗真菌活性も示す . このことは、これらの化合物が真菌感染症の治療に使用できる可能性を示唆している。
抗炎症活性
ピロロ[2,3-d]ピリミジン誘導体は、抗炎症効果と関連付けられている . これにより、炎症を特徴とする状態の管理に有益となる可能性がある。
抗癌活性
研究によると、これらの化合物は強力な抗癌活性を示す可能性がある . これらはDNAとの相互作用に効果的なツールであり、癌治療戦略において有効となる可能性がある。
抗ウイルス活性
ピロロ[2,3-d]ピリミジン誘導体は、抗ウイルス性を示すことが実証されている . このことは、抗ウイルス療法の開発における潜在的な応用を示唆している。
タンパク質キナーゼB阻害剤
これらの化合物は、タンパク質キナーゼB阻害剤として作用することがわかっている . これにより、タンパク質キナーゼBが役割を果たす疾患の治療に影響を与える可能性がある。
アデノシンA1およびA3受容体モジュレーター
ピロロ[2,3-d]ピリミジン誘導体は、アデノシンA1およびA3受容体を調節することがわかっている . これらの受容体に関連する状態において、潜在的な治療応用がある可能性がある。
抗マイコバクテリア活性
これらの化合物は、抗マイコバクテリア活性を示している . このことは、結核などのマイコバクテリアが原因の疾患の治療に使用できる可能性を示唆している。
Safety and Hazards
将来の方向性
While specific future directions for this compound are not mentioned in the available resources, similar compounds have been studied for their potential as anticancer drugs . This suggests that “2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride” could also be studied in this context.
作用機序
Target of Action
The primary target of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound interacts with ATR kinase, inhibiting its function . This interaction disrupts the normal functioning of the DDR pathway, leading to an accumulation of single-strand breaks in DNA .
Biochemical Pathways
The inhibition of ATR kinase affects the PI3K/Akt pathway , which is thought to be overactivated in numerous cancers. This disruption can lead to a widespread response from various cancers to mTOR inhibitors .
Pharmacokinetics
The compound is provided in solid form , suggesting that it could be administered orally or intravenously
Result of Action
The inhibition of ATR kinase by 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride leads to the accumulation of single-strand breaks in DNA . This can result in cell death, particularly in cancer cells where the DDR pathway is often overactive . Therefore, the compound displays good anti-tumor activity in vitro .
生化学分析
Biochemical Properties
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with ATR kinase, an enzyme involved in DNA damage response and repair . The compound binds to the active site of ATR kinase, inhibiting its activity and thereby affecting the downstream signaling pathways. This interaction is crucial for its potential use in cancer therapy, as ATR kinase is a target for synthetic lethality in cancer cells with defective DNA repair mechanisms .
Cellular Effects
The effects of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting the ATR-mediated DNA damage response . Additionally, it influences cell signaling pathways, such as the ATR-Chk1 pathway, leading to reduced phosphorylation of downstream targets . This disruption in signaling can result in decreased cell proliferation and increased sensitivity to DNA-damaging agents.
Molecular Mechanism
At the molecular level, 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride exerts its effects through direct binding to ATR kinase . This binding inhibits the kinase activity, preventing the phosphorylation of key substrates involved in the DNA damage response. The inhibition of ATR kinase activity leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis . Furthermore, this compound may also affect gene expression by modulating the activity of transcription factors involved in DNA repair and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride have been studied over various time points. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of ATR kinase and persistent DNA damage .
Dosage Effects in Animal Models
The effects of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATR kinase activity without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and hematological abnormalities . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a crucial role in its oxidative metabolism, leading to the formation of various metabolites . These metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys.
Transport and Distribution
Within cells and tissues, 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, binding proteins in the plasma may influence its distribution and bioavailability, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is primarily within the nucleus, where it exerts its inhibitory effects on ATR kinase . The compound’s localization is facilitated by its ability to diffuse across the nuclear membrane and interact with nuclear proteins . Post-translational modifications, such as phosphorylation, may also play a role in its targeting to specific subcellular compartments.
特性
IUPAC Name |
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,1-3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSTQKIYGXRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CNCC3=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine](/img/structure/B1474069.png)
![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)

![Methyl 8-amino-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)

![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1474077.png)
![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)
![2-(4-Fluorophenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474083.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474088.png)


